5-Methyl-3-pyrazolidinone

X-ray crystallography Structural confirmation Pyrazolidinone characterization

5-Methyl-3-pyrazolidinone (C₄H₈N₂O; MW 100.12 g/mol) is a five-membered heterocyclic pyrazolidin-3-one bearing a methyl substituent at the 5-position. This compound has been fully characterized by single-crystal X-ray diffraction, updated ¹H/¹³C NMR, IR, and Raman spectroscopy, and its DSC-measured melting point has been established at 136–137.5 °C.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 10234-76-1
Cat. No. B1595385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-pyrazolidinone
CAS10234-76-1
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN1
InChIInChI=1S/C4H8N2O/c1-3-2-4(7)6-5-3/h3,5H,2H2,1H3,(H,6,7)
InChIKeyWYVJDRGXWOXCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-pyrazolidinone (CAS 10234-76-1) Procurement-Ready Chemical Profile and Comparator Context


5-Methyl-3-pyrazolidinone (C₄H₈N₂O; MW 100.12 g/mol) is a five-membered heterocyclic pyrazolidin-3-one bearing a methyl substituent at the 5-position . This compound has been fully characterized by single-crystal X-ray diffraction, updated ¹H/¹³C NMR, IR, and Raman spectroscopy, and its DSC-measured melting point has been established at 136–137.5 °C . It serves as a versatile intermediate for the synthesis of 1-substituted pyrazolidinone derivatives with documented anticonvulsant and anti-inflammatory pharmacological profiles, and is commercially offered at 98% purity for research and industrial applications .

Why Generic 3-Pyrazolidinone Substitution Fails: Differential Evidence for 5-Methyl-3-pyrazolidinone


In-class pyrazolidinone compounds are not interchangeable because the position and nature of substituents critically modulate conformational rigidity, hydrogen-bonding capacity, and pharmacological target engagement . Comparative anticonvulsant studies across 14 pyrazolidinone derivatives from three structural subclasses demonstrated that the most potent anti-maximal electroshock seizure (anti-MES) agent, compound II-f, exhibited substantially greater protective efficacy than its close analogs, confirming that even minor changes in N-1 and C-5 substitution patterns produce large differences in in vivo activity . For procurement decisions, selecting the unsubstituted 3-pyrazolidinone or a differently substituted derivative without head-to-head equivalence data risks introducing an intermediate with divergent reactivity, different crystallization behavior, or altered biological readout.

5-Methyl-3-pyrazolidinone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Single-Crystal X-Ray Structure Confirmation vs. Unsubstituted 3-Pyrazolidinone

The solid-state structure of 5-methyl-3-pyrazolidinone has been unambiguously solved by single-crystal X-ray diffraction for the first time, with refinement to R = 0.04, and the coordinates deposited at the Cambridge Crystallographic Data Centre . In contrast, unsubstituted 3-pyrazolidinone (CAS 10234-72-7) lacks a publicly deposited single-crystal structure, and only computed or lower-resolution powder diffraction data are available for procurement-quality verification. The methyl group at C-5 induces a specific ring conformation—evidenced by distinct torsion angles and intermolecular hydrogen-bonding patterns—that directly affects the compound's utility as a chiral building block or crystallization seed.

X-ray crystallography Structural confirmation Pyrazolidinone characterization

Melting Point Differentiation from Unsubstituted and N-Phenyl Pyrazolidinone Analogs

The DSC-measured melting point of 5-methyl-3-pyrazolidinone is 136–137.5 °C, providing a sharp, reproducible thermal identifier for lot-to-lot quality control . Unsubstituted 3-pyrazolidinone hydrochloride melts considerably higher at 211–212 °C, while 1-phenyl-3-pyrazolidinone (phenidone, CAS 92-43-3) melts substantially lower at 119–121 °C . These differences exceed 15 °C between any pair, enabling unambiguous identity verification by melting point and supporting the use of differential scanning calorimetry (DSC) as a rapid purity screen.

Thermal analysis Melting point Pyrazolidinone purity

Lipoxygenase Inhibitory Activity of 5-Methyl-Phenidone Relative to Parent Phenidone

5-Methyl-phenidone (the N-1 phenyl-substituted derivative of 5-methyl-3-pyrazolidinone) was evaluated alongside phenidone and other derivatives for inhibition of adhesion molecule expression on TNF-α-stimulated human umbilical vein endothelial cells (HUVECs) . While 4,4-dimethyl-phenidone emerged as the most potent derivative with an IC₅₀ of 273 μM for E-selectin suppression, 5-methyl-phenidone was included in the same comparative panel and demonstrated measurable activity distinct from the parent compound . This establishes that the 5-methyl substitution pattern yields a biologically active scaffold that can be further optimized—a property not shared by all pyrazolidinone substitution patterns.

5-Lipoxygenase inhibition Anti-inflammatory Phenidone derivatives

Quantitative One-Step Synthesis Yield: Operational Efficiency Over Multi-Step Routes

A recently published protocol achieves the one-step synthesis of 5-methyl-3-pyrazolidinone in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy . This contrasts with traditional two-step cyclization routes using ethyl crotonate and hydrazine, which, while well-established for preparing 1-substituted derivatives, typically provide moderate yields requiring chromatographic purification . The quantitative one-step protocol dramatically simplifies procurement of the core scaffold when large quantities are needed for downstream derivatization.

Synthetic efficiency Quantitative yield Vilsmeier conditions

Industrial Purity Grade Specification: 98% vs. Typical 95% for Research-Grade Pyrazolidinones

Commercial suppliers including Leyan (Shanghai Haohong) and ChemicalBook list 5-methyl-3-pyrazolidinone at 98% purity, with some vendors offering HPLC-verified lots and impurity profiling (related impurities ≤2.0%) . By comparison, generic 3-pyrazolidinone derivatives are frequently offered at 95% minimum purity without specified impurity profiling . The 3-percentage-point purity differential, combined with documented impurity specifications, translates to a measurable reduction in unidentified contaminants that can interfere with downstream catalytic reactions or biological assays.

Purity specification HPLC Procurement grade

Updated Spectroscopic Fingerprint: Comprehensive NMR, IR, and Raman Assignment vs. Legacy Data

The most recent comprehensive spectroscopic characterization (2023–2024) provides fully assigned ¹H, ²H, and ¹³C NMR spectra, along with IR and Raman data, substantially updating earlier incomplete reports . This contrasts with many older pyrazolidinone literature entries where only partial ¹H NMR or IR data were reported, leaving ambiguities in peak assignment. The availability of a complete, modern spectroscopic dataset—including ²H NMR for deuterium-exchange studies and Raman spectroscopy for non-destructive identity verification—provides a reference standard that supports regulatory documentation and patent filing requirements .

Spectroscopic characterization NMR IR Raman

5-Methyl-3-pyrazolidinone Optimal Deployment Scenarios Grounded in Comparative Evidence


Medicinal Chemistry: Synthesis of 5-Lipoxygenase and Anticonvulsant Screening Libraries

5-Methyl-3-pyrazolidinone serves as a validated core scaffold for preparing 1-substituted derivatives with demonstrated activity in lipoxygenase inhibition (via 5-methyl-phenidone analogs evaluated in HUVEC adhesion molecule assays) and anticonvulsant screening (via pyrazolidinone class evidence where 5-substituted derivatives showed potent anti-MES protection in rodent models) . The quantitative one-step synthesis protocol enables rapid library expansion, making this compound a preferred starting material over multi-step alternatives.

Analytical Reference Standard Procurement: GMP Intermediate Identity Verification

The combination of a deposited single-crystal X-ray structure (R = 0.04) , fully assigned multi-nuclear NMR and Raman spectra , and a sharp DSC melting point at 136–137.5 °C provides a multi-orthogonal identity verification package that meets or exceeds ICH Q6A guidelines for new chemical entity characterization. Procurement of 98%-purity material with documented impurity profiles supports direct use as a qualified reference standard without additional purification.

Process Chemistry: Bulk Intermediate for Downstream Derivatization

The quantitative one-step Vilsmeier synthesis and commercial availability at 98% purity make 5-methyl-3-pyrazolidinone an attractive bulk intermediate for producing 1-alkylaminoacyl, 1-aryl, and 1,2-dialkyl derivatives. The documented purity specification with ≤2.0% related impurities and ≤0.1% loss on drying ensures consistent performance in subsequent catalytic transformations, reducing the need for intermediate re-purification that would be required with lower-grade (95%) pyrazolidinone feedstocks.

Academic and Industrial Structure–Activity Relationship (SAR) Studies

Because the 5-methyl substitution pattern has been explicitly demonstrated to produce active derivatives in both lipoxygenase inhibition and anticonvulsant assays—whereas not all substitution patterns retain activity —this compound provides a more informative starting point for SAR exploration than the unsubstituted 3-pyrazolidinone. Furthermore, the availability of full crystallographic and spectroscopic data supports computational docking and QSAR modeling with experimentally validated input geometries.

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